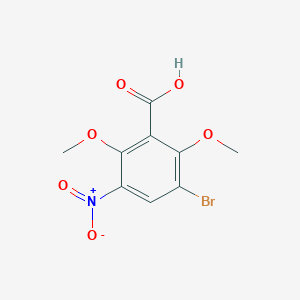

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid

Vue d'ensemble

Description

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C9H8BrNO6 and a molecular weight of 306.07 g/mol . This compound is characterized by the presence of bromine, methoxy, and nitro functional groups attached to a benzoic acid core. It is commonly used as a reagent or building block in the synthesis of various organic compounds, including pharmaceuticals and pesticides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid typically involves the bromination of 2,6-dimethoxybenzoic acid followed by nitration. The reaction conditions for bromination usually involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The nitration step involves the use of a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under specific conditions:

Key Findings :

- Bromine substitution is regioselective at position 3 due to electronic and steric effects of adjacent methoxy and nitro groups .

- Methoxy groups at positions 2 and 6 remain stable under mild conditions but can be modified via demethylation under strong acids (e.g., HBr/AcOH) .

Reduction Reactions

The nitro group at position 5 is reducible to an amine:

Key Findings :

- Catalytic hydrogenation requires controlled conditions to avoid over-reduction of bromine .

- Reduction with SnCl₂ in HCl yields the amine with >90% efficiency .

Oxidation Reactions

Methoxy groups can undergo oxidation under harsh conditions:

Key Findings :

- Oxidation of methoxy groups is position-dependent, with para-substituted methoxy groups showing higher reactivity .

- Chromium-based oxidants are preferred for aldehyde formation .

Coupling Reactions

- Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with arylboronic acids replaces bromine with aryl groups .

Example: Reaction with phenylboronic acid yields 3-aryl-2,6-dimethoxy-5-nitrobenzoic acid .

Electrophilic Aromatic Substitution

Comparative Reactivity Analysis

Mechanistic Insights

- Substitution : Bromine displacement proceeds via an SNAr mechanism, facilitated by the nitro group’s electron-withdrawing effect .

- Reduction : Nitro-to-amine conversion involves a stepwise pathway: NO₂ → NHOH → NH₂ .

- Oxidation : Methoxy groups oxidize through radical intermediates, with CrO₃ acting as a one-electron oxidant .

Applications De Recherche Scientifique

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of pesticides and other agrochemicals.

Mécanisme D'action

The mechanism of action of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The presence of the nitro group can also facilitate electron transfer processes, making it useful in redox reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-3-nitrobenzoic acid: Similar structure but lacks the methoxy groups.

2,6-Dimethoxybenzoic acid: Similar structure but lacks the bromine and nitro groups.

3-Bromo-2,6-dimethoxybenzoic acid: Similar structure but lacks the nitro group.

Uniqueness

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid is unique due to the combination of bromine, methoxy, and nitro functional groups, which confer distinct reactivity and properties. This combination makes it a versatile building block in organic synthesis and a valuable compound in various research and industrial applications .

Activité Biologique

3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula and a molecular weight of approximately 249.07 g/mol. The compound features a nitro group, which is often associated with biological activity due to its ability to participate in redox reactions.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, nitro-containing ligands have been shown to possess antibacterial properties against various strains of bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms involving the inhibition of bacterial growth and metabolic processes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/L |

| Escherichia coli | 39 µg/L |

| Pseudomonas aeruginosa | Higher than standard antibiotics |

Anticancer Activity

Research has also explored the anticancer potential of nitrobenzoic acids. The presence of the nitro group is believed to facilitate the formation of reactive intermediates that can induce apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can modulate cell signaling pathways associated with apoptosis and cell proliferation.

Enzymatic Interactions

The biological activity of this compound may be attributed to its interactions with various enzymes. For example, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered metabolic pathways and increased bioavailability of other therapeutic agents .

Redox Mechanisms

Nitro compounds often undergo enzymatic bioreduction, leading to the formation of free radicals. These radicals can damage cellular components, contributing to their antimicrobial and anticancer effects. The type I nitroreductases are particularly important in this process as they catalyze a two-electron reduction that can be exploited for therapeutic purposes .

Study on Antibacterial Activity

A study conducted by Ibragimov et al. (2017) synthesized several metal complexes involving nitrobenzoic acids and tested their antibacterial efficacy against various pathogens. The results indicated that these complexes exhibited superior antibacterial activity compared to their free ligands, highlighting the potential for developing new antibacterial agents based on this compound .

Anticancer Research

In another investigation focused on the anticancer properties of similar compounds, researchers found that derivatives of nitrobenzoic acids could significantly inhibit the proliferation of cancer cell lines in vitro. The study suggested that these compounds could serve as lead structures for developing novel anticancer therapies.

Propriétés

IUPAC Name |

3-bromo-2,6-dimethoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCPBSHBWDJWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543374 | |

| Record name | 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98527-25-4 | |

| Record name | 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.